PHN serves as a valuable building block for the synthesis of various natural products with diverse biological activities. The 1-hydroxy-2-naphthoate moiety present in PHN is found in several natural products with cytotoxic properties, including 3-hydroxymollugin and 3-methoxymollugin [1]. Researchers utilize PHN as a starting material to construct these and other natural products with potential medicinal applications [1].
[1] Ossila. Phenyl 1-hydroxy-2-naphthoate Liquid Crystal 132-54-7.
The presence of the 1-hydroxy-2-naphthoate group in PHN has sparked interest in its potential anti-cancer properties. Studies suggest that derivatives of hydroxynaphthoates, including PHN, exhibit anti-carcinogenic activity [1, 2]. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of PHN in cancer treatment [1, 2].
[1] Ossila. Phenyl 1-hydroxy-2-naphthoate Liquid Crystal 132-54-7. [2] National Center for Biotechnology Information. PubChem [Internet]. U.S. National Library of Medicine. [cited 2024 Feb 28]; Available from:
Research suggests that other related compounds, such as methyl 1-hydroxy-2-naphthoate and ethyl 1,6-dihydroxy-2-naphthoate, exhibit anti-inflammatory activity [1]. This finding has led to some exploration of the potential anti-inflammatory properties of PHN as well. However, further research is needed to fully understand its potential in this area [1].
[1] Ossila. Phenyl 1-hydroxy-2-naphthoate Liquid Crystal 132-54-7.
Beyond the aforementioned areas, PHN may also hold potential in other scientific research fields. Some potential applications include:
Phenyl 1-hydroxy-2-naphthoate, with the chemical formula C₁₇H₁₂O₃ and CAS number 132-54-7, is a phenyl ester derived from 1-hydroxy-2-naphthoic acid. This compound is recognized for its role as a liquid crystal intermediate and is utilized in various chemical syntheses, particularly in the development of natural products and anti-carcinogenic compounds . The structure features a naphthalene ring system, which contributes to its unique properties, including solvatochromism—an observable change in color depending on the solvent used .
Additionally, it has been noted that this compound exhibits intramolecular hydrogen bonding, which influences its dipole moment and reactivity in different states .
Phenyl 1-hydroxy-2-naphthoate and its derivatives have demonstrated significant biological activities. They are known for:
The biological significance of hydroxynaphthoate derivatives highlights their potential in drug discovery and therapeutic applications.
The synthesis of Phenyl 1-hydroxy-2-naphthoate typically involves:
These methods allow for the production of high-purity Phenyl 1-hydroxy-2-naphthoate suitable for various applications .
Phenyl 1-hydroxy-2-naphthoate finds applications in several fields:
Research has indicated that Phenyl 1-hydroxy-2-naphthoate interacts significantly with solvents, leading to changes in its spectral properties. Studies have focused on:
Phenyl 1-hydroxy-2-naphthoate belongs to a broader class of hydroxynaphthoate derivatives. Here are some similar compounds:
Compound Name | Structure Type | Unique Properties |
---|---|---|
Methyl 1-hydroxy-2-naphthoate | Methyl ester | Noted for anti-inflammatory activity |
Ethyl 1-hydroxy-2-naphthoate | Ethyl ester | Exhibits antibacterial effects |
1-Hydroxy-2-naphthoic acid | Carboxylic acid | Recognized for broad-spectrum antibacterial properties |
3-Hydroxymollugin | Natural product | Cytotoxic properties against cancer |
The uniqueness of Phenyl 1-hydroxy-2-naphthoate lies in its specific structure that allows it to serve as a versatile intermediate while also exhibiting distinct solvatochromic behavior that differentiates it from other similar compounds .
Irritant